Superior Dopamine Transporter (DAT) Affinity vs. Cocaine and Nomifensine
The compound exhibits high affinity for the dopamine transporter (DAT), with an IC50 of 70 nM for inhibiting dopamine uptake. This potency is comparable to reference inhibitors nomifensine (IC50=70 nM) and benztropine (IC50=50 nM), establishing it as a validated and potent tool for DAT studies [1]. Furthermore, in radioligand binding assays, the compound (BTCP) displays a distinct selectivity profile. The ratio of IC50 for displacing [3H]cocaine to [3H]BTCP is 62, whereas cocaine itself yields a ratio of 0.6. This indicates that BTCP is far more selective for sites labeled by [3H]BTCP, suggesting it binds to a different conformation or site on the DAT complex compared to cocaine [2].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity and Selectivity Profile |
|---|---|
| Target Compound Data | IC50 for [3H]DA uptake inhibition = 70 nM; IC50([3H]cocaine)/IC50([3H]BTCP) Ratio = 62 |
| Comparator Or Baseline | Nomifensine IC50 = 70 nM; Benztropine IC50 = 50 nM; Cocaine IC50([3H]cocaine)/IC50([3H]BTCP) Ratio = 0.6 |
| Quantified Difference | Equivalent potency to nomifensine; 103-fold higher selectivity for BTCP-binding sites over cocaine-binding sites compared to cocaine |
| Conditions | In vitro radioligand binding and uptake assays using rat striatal homogenates and primary neuronal cultures. |
Why This Matters
This data confirms the compound's utility as a high-affinity DAT probe with a binding profile distinct from cocaine, making it essential for research focused on DAT pharmacology and potential cocaine antagonists.
- [1] Cerruti, C., et al. (1991). Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro. Brain Research, 555(1), 51-57. View Source
- [2] He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. View Source
